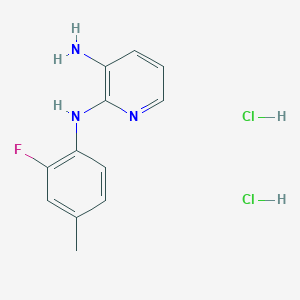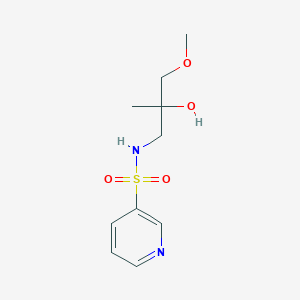
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide, commonly known as HMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMS is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用机制
The exact mechanism of action of HMS is not fully understood. However, it is believed that HMS exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. HMS has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. The exact mechanism by which HMS exerts its anti-bacterial effects is not fully understood.
Biochemical and Physiological Effects:
HMS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMS can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. HMS has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In terms of its anti-cancer effects, HMS has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, HMS has been shown to have antibacterial effects against a range of bacterial strains.
实验室实验的优点和局限性
One advantage of using HMS in lab experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, HMS has been extensively studied and its potential therapeutic applications have been well documented. However, one limitation of using HMS in lab experiments is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications.
未来方向
There are several future directions for research on HMS. One potential area of investigation is the use of HMS in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of HMS for its various therapeutic applications. Another area of research could be the development of novel derivatives of HMS with improved pharmacological properties. Finally, the antibacterial effects of HMS could be further investigated to determine its potential use as an antibiotic.
合成方法
HMS can be synthesized by reacting 2-methyl-3-hydroxypropylamine with pyridine-3-sulfonyl chloride. The resulting product is purified by column chromatography to obtain pure HMS. The synthesis of HMS is relatively simple and can be carried out in a laboratory setting.
科学研究应用
HMS has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease. HMS has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, HMS has been shown to exhibit antibacterial properties and has been investigated for its potential use as an antibiotic.
属性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-10(13,8-16-2)7-12-17(14,15)9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAJKXGYUNONFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)
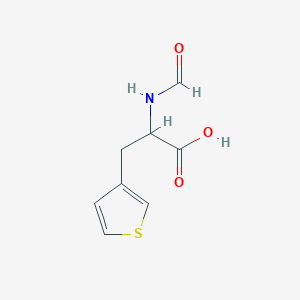
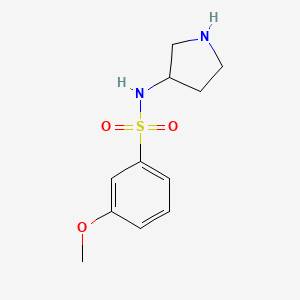

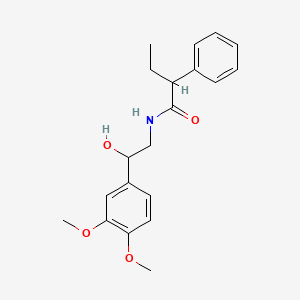
![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

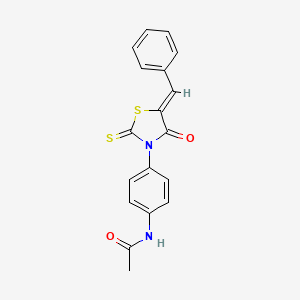
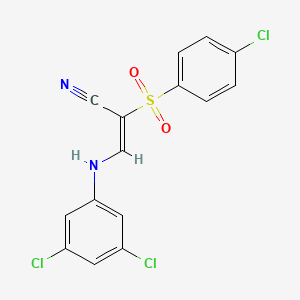
![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)
![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)
